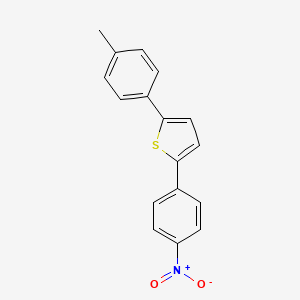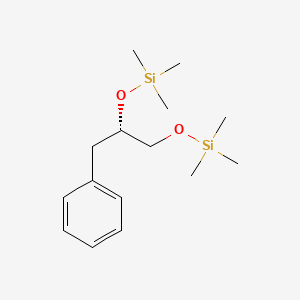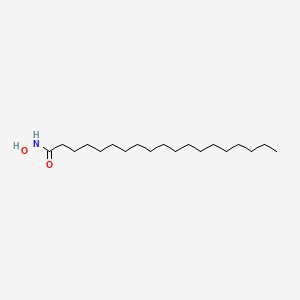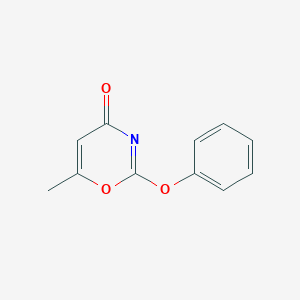![molecular formula C10H23ClOSi3 B14590283 1-(Chloromethyl)-1,1,3,3-tetramethyl-3-[(trimethylsilyl)ethynyl]disiloxane CAS No. 61222-32-0](/img/structure/B14590283.png)
1-(Chloromethyl)-1,1,3,3-tetramethyl-3-[(trimethylsilyl)ethynyl]disiloxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Chloromethyl)-1,1,3,3-tetramethyl-3-[(trimethylsilyl)ethynyl]disiloxane is an organosilicon compound that features a unique structure with both chloromethyl and trimethylsilyl groups attached to a disiloxane backbone
Vorbereitungsmethoden
The synthesis of 1-(Chloromethyl)-1,1,3,3-tetramethyl-3-[(trimethylsilyl)ethynyl]disiloxane typically involves the hydrosilylation of alkenes and alkynes. The process is catalyzed by transition metals and is known for its efficiency and functional group tolerance . The general reaction conditions include the use of a silicon-copper alloy and methyl chloride, which react to form the desired product . Industrial production methods often involve large-scale reactions with optimized conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
1-(Chloromethyl)-1,1,3,3-tetramethyl-3-[(trimethylsilyl)ethynyl]disiloxane undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be replaced by nucleophiles, leading to the formation of new compounds.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents are required for these transformations.
Common reagents used in these reactions include transition metal catalysts, nucleophiles, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Wissenschaftliche Forschungsanwendungen
1-(Chloromethyl)-1,1,3,3-tetramethyl-3-[(trimethylsilyl)ethynyl]disiloxane has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organosilicon compounds.
Materials Science: The compound is used in the development of hybrid materials, liquid crystals, and solid polymeric electrolytes.
Industrial Chemistry: It is employed in the production of anti-corrosive coatings, polymer fire retardants, and coupling agents.
Biological and Medical Research: While specific applications in biology and medicine are less common, the compound’s unique structure makes it a candidate for further exploration in these fields.
Wirkmechanismus
The mechanism of action of 1-(Chloromethyl)-1,1,3,3-tetramethyl-3-[(trimethylsilyl)ethynyl]disiloxane involves its reactivity towards nucleophiles and its ability to undergo hydrosilylation reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it participates in. For example, in hydrosilylation, the silicon-hydrogen bond adds across unsaturated carbon-carbon bonds, forming new silicon-carbon bonds .
Vergleich Mit ähnlichen Verbindungen
1-(Chloromethyl)-1,1,3,3-tetramethyl-3-[(trimethylsilyl)ethynyl]disiloxane can be compared with other similar organosilicon compounds, such as:
Trimethylsilyl chloride: Known for its use in organic synthesis and as a reagent for introducing trimethylsilyl groups.
1,3-Bis(chloromethyl)-1,1,3,3-tetramethyldisiloxane: Another disiloxane derivative with chloromethyl groups, used in similar applications.
The uniqueness of this compound lies in its combination of chloromethyl and trimethylsilyl groups, which provide distinct reactivity and versatility in various chemical reactions and applications.
Eigenschaften
CAS-Nummer |
61222-32-0 |
|---|---|
Molekularformel |
C10H23ClOSi3 |
Molekulargewicht |
279.00 g/mol |
IUPAC-Name |
chloromethyl-[dimethyl(2-trimethylsilylethynyl)silyl]oxy-dimethylsilane |
InChI |
InChI=1S/C10H23ClOSi3/c1-13(2,3)8-9-14(4,5)12-15(6,7)10-11/h10H2,1-7H3 |
InChI-Schlüssel |
NJAKOEUZIWWOCJ-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C#C[Si](C)(C)O[Si](C)(C)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Dipropyl {[(butan-2-yl)amino]methyl}phosphonate](/img/structure/B14590203.png)

![Ethyl 2-[(diphenoxyphosphoryl)amino]-3-phenylbut-2-enoate](/img/structure/B14590227.png)


![2-[(2,4-Dinitrophenyl)methylidene]-1H-indene-1,3(2H)-dione](/img/structure/B14590239.png)
![Acetic acid;[3-(8,9-dihydroxypentadecyl)phenyl] acetate](/img/structure/B14590245.png)

![Ethyl(dimethyl)silyl bis[(trimethylsilyl)methyl] phosphate](/img/structure/B14590258.png)



![9-Diazobicyclo[4.2.1]nona-2,4,7-triene](/img/structure/B14590301.png)

